5-Phenoxyisobenzofuran-1,3-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5-Phenoxyisobenzofuran-1,3-dione involves the oxidation of indane derivatives in subcritical water using molecular oxygen and hydrogen peroxide. This environmentally benign procedure does not require a catalyst and can be completed in one step .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar oxidation processes, leveraging the reactivity of molecular oxygen and hydrogen peroxide in subcritical water. This method is both economical and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Phenoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the anhydride group, leading to the formation of different derivatives.
Substitution: The anhydride group can be substituted with other functional groups to form amides and esters
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the anhydride group.
Substitution: Ammonia or amines can be used to form amides, while alcohols can be used to form esters.
Major Products Formed
Amides: Formed through the reaction with ammonia or amines.
Scientific Research Applications
5-Phenoxyisobenzofuran-1,3-dione is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 5-Phenoxyisobenzofuran-1,3-dione involves its highly reactive anhydride group, which facilitates the formation of amides and esters. This reactivity allows it to interact with various molecular targets and pathways, making it a valuable intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran-1,3-dione: A similar compound with a different substituent group.
Benzofuran derivatives: Compounds with similar structural features and reactivity
Uniqueness
5-Phenoxyisobenzofuran-1,3-dione is unique due to its phenoxy substituent, which enhances its reactivity and makes it a valuable intermediate in the synthesis of pharmaceutical compounds. Its ability to form amides and esters efficiently sets it apart from other similar compounds .
Properties
IUPAC Name |
5-phenoxy-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13-11-7-6-10(8-12(11)14(16)18-13)17-9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQBHDKNRKRCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495420 | |
Record name | 5-Phenoxy-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21345-01-7 | |
Record name | 5-Phenoxy-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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